N'-(9H-fluoren-2-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is a complex organic compound that features a fluorene moiety attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 9H-fluoren-2-ylmethyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted amine products depending on the electrophile used.
Scientific Research Applications
N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene moiety can also contribute to the compound’s ability to intercalate with DNA or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-ylmethyl)-N,N-dimethylethane-1,2-diamine
- N-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylpropane-1,3-diamine
- N-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylbutane-1,4-diamine
Uniqueness
N’-(9H-fluoren-2-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of the fluorene moiety with an ethane-1,2-diamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N'-(9H-fluoren-2-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)10-11-21(3)14-15-8-9-19-17(12-15)13-16-6-4-5-7-18(16)19/h4-9,12H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYZXNRRNTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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